5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
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Description
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C26H20N4O5S2 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one , also known by its CAS number 623935-57-9, is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antiviral research. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a thiazolidinone core, which is known for its diverse pharmacological properties.
1. Antiviral Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antiviral properties. For instance, compounds similar to our target compound have been shown to inhibit the activity of viral enzymes such as RNA polymerases. In vitro tests demonstrated that certain thiazolidinone derivatives inhibited Hepatitis C virus (HCV) NS5B polymerase with IC50 values in the micromolar range (32.2 μM and 31.9 μM) . The presence of specific substituents on the thiazolidinone ring appears to enhance antiviral efficacy.
2. Anti-Cancer Activity
The anti-cancer potential of thiazolidinones has been extensively studied. Compounds with similar structural motifs have been evaluated against various cancer cell lines, including lung (NCI-H460), breast (MCF7), and CNS (SF-268) cancer cells. Notably, some derivatives demonstrated significant cytotoxicity, indicating a promising avenue for cancer treatment . The mechanism often involves apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Activity
Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . For example, certain derivatives showed comparable effects to indomethacin in carrageenan-induced paw edema models.
Case Studies
A series of studies have been conducted to assess the biological activity of thiazolidinone derivatives:
Study | Compound | Activity | IC50/EC50 |
---|---|---|---|
Datar et al. (2017) | 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | Antidiabetic | EC50: 141 μM |
Rawal et al. (2008) | 2-(2-chlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one | Anti-HIV | EC50: 10 μM |
Suzuki et al. (2021) | Thiazolidinone derivatives | Antitumor | Varies by cell line |
The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets:
- Antiviral Mechanism : Inhibition of viral polymerases disrupts viral replication.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic signaling pathways.
- Anti-inflammatory Mechanism : Modulation of inflammatory mediator release and inhibition of cyclooxygenase (COX) enzymes.
Properties
CAS No. |
623940-45-4 |
---|---|
Molecular Formula |
C26H20N4O5S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20N4O5S2/c1-2-34-22-11-10-17(13-21(22)30(32)33)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(31)28(26(36)37-23)16-20-9-6-12-35-20/h3-15H,2,16H2,1H3/b23-14- |
InChI Key |
MWNDAPFBSYLSPE-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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